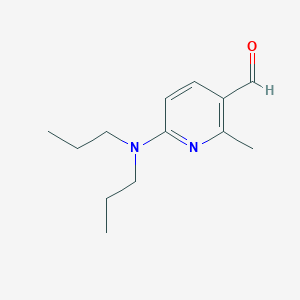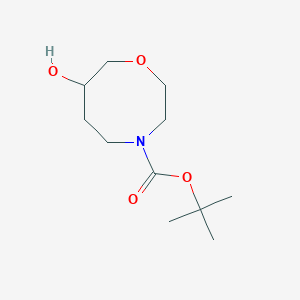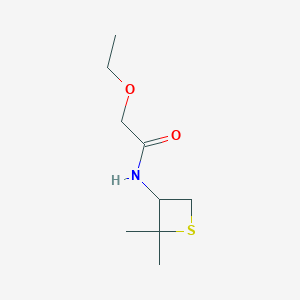![molecular formula C6H4IN3S B15228523 4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
4-Iodoisothiazolo[5,4-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodoisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that features a fused isothiazole and pyridine ring system with an iodine atom at the 4-position
Métodos De Preparación
The synthesis of 4-Iodoisothiazolo[5,4-b]pyridin-3-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine as a starting material, which is then subjected to microwave irradiation in the presence of copper iodide and dry pyridine . This method provides an efficient route to the desired compound with good yields.
Análisis De Reacciones Químicas
4-Iodoisothiazolo[5,4-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The fused ring system allows for further cyclization reactions to form more complex structures.
Common reagents used in these reactions include copper iodide, N-methylmorpholine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
4-Iodoisothiazolo[5,4-b]pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Iodoisothiazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the signaling pathway involved in cell growth and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising compound for anticancer research.
Comparación Con Compuestos Similares
4-Iodoisothiazolo[5,4-b]pyridin-3-amine can be compared to other similar compounds, such as thiazolo[4,5-b]pyridines and thiazolo[5,4-b]pyridines. These compounds share a similar fused ring system but differ in the position and type of substituents. The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its analogs .
Similar compounds include:
- Thiazolo[4,5-b]pyridines
- Thiazolo[5,4-b]pyridines
- Pyrano[2,3-d]thiazoles
These compounds have been studied for their various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Propiedades
Fórmula molecular |
C6H4IN3S |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
4-iodo-[1,2]thiazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4IN3S/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H2,8,10) |
Clave InChI |
XVJJRDHVRXKISL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1I)C(=NS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15228502.png)

![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)

![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)


